2-(Diaminomethylidene)propanedinitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diaminomethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3(2-6)4(7)8/h7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWULLXFVTZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382649 | |
| Record name | Propanedinitrile, (diaminomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-12-8 | |
| Record name | 2-(Diaminomethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, (diaminomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing 2 Diaminomethylidene Propanedinitrile Within Malononitrile Chemistry
Malononitrile (B47326), with the chemical formula CH₂(CN)₂, is a fundamental building block in organic synthesis. wikipedia.orgnist.gov Its high reactivity, stemming from the acidity of the central methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, makes it a versatile precursor for a wide array of chemical transformations. 2-(Diaminomethylidene)propanedinitrile is a direct and significant derivative of malononitrile, often synthesized from it, and serves as a prime example of how the malononitrile framework can be elaborated to create molecules with increased complexity and functionality.
The chemistry of malononitrile is rich and varied, with the compound participating in numerous condensation and cycloaddition reactions. researchgate.netsapub.org For instance, the Knoevenagel condensation, a cornerstone of C-C bond formation, frequently employs malononitrile as the active methylene component. Derivatives like this compound can be seen as "activated" forms of malononitrile, where the methylene group has been replaced by a diaminomethylidene moiety. This substitution significantly alters the electronic properties and reactivity of the molecule, opening up new avenues for synthetic applications. Research has shown that such derivatives are key intermediates in the synthesis of heterocyclic compounds, dyes, and materials with specific optical properties. ontosight.airsc.org
The relationship between this compound and malononitrile is symbiotic; the parent compound provides the foundational dinitrile structure, while the derivative showcases the potential for functionalization and diversification within this chemical family.
Significance of Diaminomethylidene Compounds in Advanced Organic Synthesis
Diaminomethylidene compounds, characterized by the C(NH₂)₂ group attached to a carbon-carbon double bond, are a class of molecules with considerable utility in advanced organic synthesis. Their significance stems from their unique electronic structure and the presence of multiple reactive sites. These compounds can act as versatile synthons, participating in a variety of chemical transformations to build complex molecular architectures.
One of the primary roles of diaminomethylidene compounds is as precursors to nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. rsc.orgnih.gov The geminal diamine functionality can be involved in cyclization reactions, forming rings of various sizes and functionalities. For example, they can react with diketones or their equivalents to form substituted pyridines or pyrimidines. The inherent nucleophilicity of the amino groups, combined with the electrophilic character of the adjacent carbon centers, allows for a range of annulation strategies.
Furthermore, the diaminomethylidene group can influence the reactivity of other functional groups within the molecule. In the case of 2-(diaminomethylidene)propanedinitrile, the electron-donating nature of the diamino group modulates the electron-withdrawing effect of the two nitrile groups. This electronic push-pull system can lead to interesting photophysical properties and makes the molecule a candidate for applications in materials science, such as in the development of nonlinear optical materials or organic light-emitting diodes (OLEDs). rsc.org The ability to fine-tune these properties through substitution on the amino groups further enhances their significance in the design of functional organic materials.
Historical Development and Current Research Trajectories of Cyano Substituted Ethene Derivatives
Foundational Synthetic Routes to Propanedinitrile Derivatives
The synthesis of propanedinitrile derivatives is fundamentally reliant on the Knoevenagel condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. nih.govrsc.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst. nih.gov The high acidity of the methylene protons in malononitrile (pKa ≈ 11) facilitates its deprotonation by weak bases, generating a highly reactive carbanion that subsequently attacks the carbonyl carbon of the aldehyde or ketone.
Traditionally, the Knoevenagel condensation is catalyzed by Brønsted bases like primary, secondary, and tertiary amines (e.g., piperidine (B6355638), ammonium (B1175870) salts) which deprotonate the active methylene compound. rsc.org The general mechanism proceeds through the formation of a carbanionic intermediate, which attacks the carbonyl compound, followed by dehydration to yield the α,β-unsaturated dinitrile product. nih.gov
Beyond basic catalysis, various other systems have been employed to facilitate this transformation, including Lewis acids (like ZnCl₂ and TiCl₄), zeolites, mesoporous silica, and ionic liquids. rsc.org These methods, while effective, often come with drawbacks such as the use of toxic catalysts or solvents and costly work-up procedures. rsc.org A powerful one-pot method for the reductive alkylation of malononitrile with aromatic aldehydes uses water as a catalyst in ethanol (B145695) for the condensation step, followed by reduction with sodium borohydride (B1222165) to efficiently produce monosubstituted malononitriles. organic-chemistry.org
The versatility of malononitrile and its dimer is extensive, serving as precursors in the diversity-oriented synthesis of a wide array of heterocyclic motifs, bis-heterocyclic compounds, and fused heterocycle derivatives through reactions like cycloaddition and cyclocondensation. nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | Piperidine, Ammonium Acetate | High reactivity, mild conditions | Difficult catalyst recovery, product separation issues nih.gov |
| Lewis Acid | ZnCl₂, TiCl₄ | Can activate carbonyl group | Often require stoichiometric amounts, moisture sensitive rsc.org |
| Heterogeneous | Zeolites, Mesoporous Silica | Easy catalyst separation and reuse | Can have lower activity than homogeneous catalysts rsc.org |
| Ionic Liquids | [bmim]PF₆ | "Green" solvent potential, reusable | High cost, potential toxicity rsc.org |
Targeted Synthesis of this compound
The compound this compound (CAS No. 1187-12-8) is structurally related to the dimer of malononitrile. nih.gov Its synthesis is often achieved through reactions involving malononitrile or its derivatives. A primary route involves the self-condensation or dimerization of malononitrile under specific conditions, often catalyzed by a base. The malononitrile dimer, 2-amino-1,1,3-tricyanopropene, is a key intermediate which can be further reacted to yield various heterocyclic systems. nih.govresearchgate.net
The formation of the diaminomethylidene moiety typically involves the reaction of a dicyanoketene (B14166945) acetal (B89532) or a similar reactive intermediate with ammonia (B1221849) or an amine source. For instance, the reaction of tetracyanoethylene with certain ketones can lead to complex heterocyclic structures. researchgate.net While direct, high-yield syntheses of this compound are not extensively detailed in general literature, its formation is implicit in the chemistry of malononitrile oligomerization and subsequent reactions with nitrogen nucleophiles.
Catalytic Approaches in Diaminomethylidenepropanedinitrile Synthesis
Catalysis offers a pathway to enhance the efficiency, selectivity, and environmental friendliness of synthesizing propanedinitrile derivatives. Both organocatalysis and transition metal catalysis have been successfully applied in related reactions.
Organocatalysis in Related Knoevenagel Condensations
Organocatalysis has emerged as a powerful, green alternative for promoting Knoevenagel condensations. rsc.org These metal-free catalysts operate under mild conditions and can offer high selectivity. Catalysts such as proline, quinine, and taurine (B1682933) have been effectively used. rsc.org For example, mesoporous nitrogen-rich carbon nitride (mpg-CN) materials have been developed as efficient, metal-free solid base catalysts for the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile, demonstrating high activity and selectivity. researchgate.net The mechanism involves the catalyst acting as a proton acceptor, facilitating the deprotonation of malononitrile. researchgate.net Similarly, pyridine-2-carboxylic acid has been shown to be a sustainable and rapid dual acid-base catalyst for synthesizing related 4H-chromene derivatives from aldehydes and malononitrile. nih.gov
Transition Metal Catalysis in Diaminomethylidene Compound Formation
Transition metal catalysis provides robust methods for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing complex molecules like diaminomethylidene compounds. mdpi.com Metals such as palladium, copper, nickel, and rhodium are widely used. mdpi.comnih.gov
Palladium-catalyzed cross-coupling reactions, for example, are highly effective for creating C-C bonds and have a high tolerance for various functional groups, enabling the synthesis of complex structures in fewer steps. mdpi.com While direct application to this compound is specific, the principles are broadly applicable. For instance, transition-metal-catalyzed diamination of olefins is a powerful method for creating molecules with a 1,2-diamine moiety. nih.gov Furthermore, transition metal complexes can activate otherwise inert C-H bonds, allowing for the direct functionalization of aliphatic molecules, a rapidly growing field that can be applied to complex nitrile-containing compounds. researchgate.netresearchgate.net
Table 2: Overview of Catalytic Strategies
| Catalytic Strategy | Catalyst Examples | Key Transformations | Relevance to Diaminomethylidenepropanedinitrile |
| Organocatalysis | Proline, Carbon Nitrides, Pyridine-2-carboxylic acid | Knoevenagel Condensation | Synthesis of precursor α,β-unsaturated dinitriles rsc.orgresearchgate.net |
| Transition Metal Catalysis | Palladium, Copper, Rhodium | C-N Bond Formation, C-H Functionalization | Formation of the diamino moiety, functionalization of the carbon backbone mdpi.comnih.gov |
Green Chemistry Principles in Synthetic Strategies for this compound
The principles of green chemistry are increasingly being applied to the synthesis of propanedinitrile derivatives to minimize environmental impact. unife.it Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts. mdpi.com
Water is an attractive green solvent for organic reactions, and several procedures for synthesizing malononitrile derivatives have been developed in aqueous media. scirp.org For instance, the Knoevenagel condensation can be efficiently promoted in water, sometimes without any added catalyst, offering a cheap and accessible alternative to traditional methods. rsc.org
Solvent-free approaches, such as mechanochemical ball milling, represent another significant advancement. The synthesis of 2-amino-3-cyano-4H-pyran derivatives from aldehydes, malononitrile, and other active methylene compounds has been achieved under ball milling conditions with a mild basic organocatalyst, resulting in excellent yields at ambient temperature. rsc.org Grinding techniques using catalysts like basic alumina (B75360) also provide an environmentally benign, solvent-free route to related heterocyclic compounds. mdpi.com These methods reduce waste, avoid hazardous solvents, and often lead to shorter reaction times and simpler work-up procedures. nih.govrsc.org
Stereoselective Synthesis of Chiral Malononitrile Derivatives
The development of stereoselective methods for synthesizing chiral malononitrile derivatives is of significant interest due to the potential biological activity of such compounds. Asymmetric catalysis is the key to achieving high enantioselectivity.
One successful approach is the use of chiral organocatalysts. For example, a rosin-derived bifunctional squaramide has been used to catalyze the asymmetric Michael addition of malononitrile to chalcones. mdpi.com This method produces chiral γ-cyano carbonyl compounds in high yields (up to 99%) and with good enantioselectivities (up to 90% ee) using a very low catalyst loading (0.3 mol%). mdpi.com
Another innovative strategy combines photocatalysis with enzymatic catalysis. A one-pot photoenzymatic synthesis of β-chiral malononitrile derivatives has been reported. rsc.org This process involves an initial Knoevenagel condensation promoted by a photocatalyst under white light, followed by an asymmetric hydrogenation mediated by an ene reductase. This dual-catalytic system affords the chiral products in good yields (43–99%) and with excellent enantiomeric excess (>99% ee). rsc.org
Table 3: Methods for Stereoselective Synthesis
| Method | Catalyst/Enzyme | Type of Chirality Introduced | Achieved Enantioselectivity (ee) |
| Asymmetric Organocatalysis | Rosin-derived bifunctional squaramide | γ-chiral center | Up to 90% mdpi.com |
| Photoenzymatic Synthesis | Methyl orange (photocatalyst) + Ene reductase | β-chiral center | >99% rsc.org |
Nucleophilic Reactivity of the Diaminomethylidene Moiety
The diaminomethylidene moiety, C(NH2)2, is an electron-rich functional group that confers significant nucleophilic character to the molecule. The presence of lone pairs of electrons on the two nitrogen atoms makes this part of the molecule a primary site for reactions with electrophiles. quora.com This reactivity is a consequence of the resonance stabilization of the guanidine-like structure, which increases the electron density on the nitrogen atoms. nih.gov
The nucleophilicity of the amino groups is central to many of the compound's transformations. These sites can readily participate in reactions such as:
Alkylation and Acylation: The nitrogen atoms can be targeted by alkylating and acylating agents to form substituted derivatives.
The nucleophilic character is not confined to the nitrogen atoms. The entire π-system of the diaminomethylidene group contributes to its ability to act as a nucleophile, although reactions typically occur at the heteroatoms due to their higher electron density. quora.comkhanacademy.org The extent of this reactivity can be modulated by the electronic nature of substituents on the nitrogen atoms. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. nih.gov
Electrophilic Nature of the Propanedinitrile Core
In stark contrast to the nucleophilic diaminomethylidene group, the propanedinitrile core exhibits significant electrophilic character. This is primarily due to the strong electron-withdrawing effect of the two nitrile (-C≡N) groups. These groups pull electron density away from the central carbon atom of the propanedinitrile unit, rendering it electron-deficient and susceptible to attack by nucleophiles.
The key features of its electrophilic nature include:
Susceptibility to Nucleophilic Attack: The central carbon of the malononitrile fragment is a prime target for strong nucleophiles.
Activation of the C=C Double Bond: The electron-withdrawing nature of the nitrile groups also activates the adjacent carbon-carbon double bond for conjugate additions (Michael additions).
Malononitrile and its derivatives are well-known for their reactivity towards a wide range of nucleophiles, leading to the formation of various addition and substitution products. acs.orgresearchgate.net This dual reactivity, with both a potent nucleophilic site and a distinct electrophilic core, makes this compound a versatile building block in organic synthesis.
Interactive Table: Reactivity Sites of this compound
| Moiety | Predominant Character | Key Reactive Site(s) | Common Reaction Types |
| Diaminomethylidene | Nucleophilic | Nitrogen Atoms | Alkylation, Acylation, Protonation |
| Propanedinitrile | Electrophilic | Central Carbon, β-Carbon | Nucleophilic Addition, Michael Addition |
Cycloaddition Reactions Involving this compound Structural Motifs
The carbon-carbon double bond in this compound and related structural motifs can participate in cycloaddition reactions, serving as the 2π-electron component (dienophile) in [4+2] cycloadditions like the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reactivity in these reactions is heavily influenced by the electronic properties of the molecule. The electron-withdrawing nitrile groups make the double bond electron-deficient, enhancing its reactivity towards electron-rich dienes in normal-demand Diels-Alder reactions. youtube.com
Furthermore, the molecule can be involved in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and azomethine ylides. beilstein-journals.orguchicago.edumdpi.com These reactions provide a powerful route for the synthesis of five-membered heterocyclic rings. For instance, the reaction of related 3,3-diaminoacrylonitriles with heterocyclic azides, catalyzed by a base, can proceed via a formal cycloaddition to yield substituted 1,2,3-triazoles. beilstein-journals.org The reaction mechanism often involves the initial deprotonation of the substrate to form an anionic intermediate, which then reacts with the dipole. beilstein-journals.org
Interactive Table: Examples of Cycloaddition Reactions
| Reaction Type | Role of the Structural Motif | Reactant Partner (Example) | Product Type (Example) |
| [4+2] Diels-Alder | Dienophile (2π system) | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |
| [3+2] Dipolar Cycloaddition | Dipolarophile (2π system) | 1,3-Dipole (e.g., Azide) | Five-membered Heterocycle (e.g., Triazole) |
Condensation Reaction Pathways and Derivative Formation
Condensation reactions are a cornerstone of the chemistry of malononitrile and its derivatives, including this compound. acs.org This reactivity is exploited extensively for the synthesis of a wide array of heterocyclic and carbocyclic compounds. researchgate.netnih.gov The active methylene group in the malononitrile precursor is acidic (pKa of 11 in water), facilitating its participation in base-catalyzed condensations. wikipedia.org
A prominent example is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. nih.gov While this compound itself does not have a traditional active methylene group, its derivatives and precursors do. For instance, the malononitrile dimer, a closely related compound, is a versatile reactant used in tandem reactions that often begin with a condensation step. mdpi.comresearchgate.netresearchgate.net These multi-step sequences, such as Knoevenagel-Michael-cyclocondensation reactions, allow for the construction of complex molecules like tetrahydrobenzo[b]pyrans in a single pot. rsc.org The versatility of these pathways makes malononitrile-based compounds, including the title compound, valuable precursors for diverse molecular architectures. nih.gov
Rearrangement Reactions and Tautomerism Studies of Diaminomethylidene Compounds
Diaminomethylidene compounds can exhibit tautomerism, a form of isomerism involving the migration of a proton. In the case of this compound, prototropic tautomerism can occur, leading to different isomeric forms. This typically involves the migration of a proton from one of the nitrogen atoms to the carbon skeleton, resulting in an equilibrium between different tautomers. The stability and prevalence of each tautomer depend on factors such as solvent polarity and temperature.
While major molecular rearrangements are not commonly reported for the parent compound under standard conditions, related structures can undergo rearrangements during synthesis or subsequent reactions. For example, rearrangements have been observed in the synthesis of complex heterocyclic systems where spiro-intermediates are formed, which can then rearrange to more stable condensed-ring products. nih.gov These transformations are often catalyzed by acid and involve bond migration to alleviate steric strain or to form a more stable electronic configuration. nih.gov The specific study of rearrangement pathways for this compound itself remains a specialized area of investigation.
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
Detailed kinetic and thermodynamic studies on this compound are essential for understanding and optimizing its chemical transformations. Such analyses provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. nih.gov
Reaction Kinetics: Kinetic studies, often performed using spectroscopic methods like NMR or UV-Vis, can determine the rate constants of reactions. nih.gov For example, in cycloaddition reactions, kinetic analysis can reveal whether a product is formed under kinetic control (the fastest-formed product, often the endo isomer in Diels-Alder reactions) or thermodynamic control (the most stable product, often the exo isomer). nih.gov
While specific experimental thermodynamic data for this compound are not widely published, the principles derived from studies of related reactions, such as Diels-Alder cycloadditions and condensation pathways, are applicable. nih.govresearchgate.net These analyses are crucial for predicting reaction outcomes and designing efficient synthetic routes.
Interactive Table: Key Parameters in Reactivity Analysis
| Parameter | Significance | Method of Determination |
| Rate Constant (k) | Measures the speed of a chemical reaction. | Spectroscopic monitoring over time (e.g., NMR, UV-Vis). |
| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | Arrhenius plot (ln(k) vs. 1/T). |
| Enthalpy of Reaction (ΔH°) | The heat absorbed or released during a reaction. | van't Hoff plot (ln(Keq) vs. 1/T), Calorimetry. |
| Entropy of Reaction (ΔS°) | The change in disorder or randomness. | van't Hoff plot. |
| Gibbs Free Energy (ΔG°) | Determines the spontaneity of a reaction. | ΔG° = ΔH° - TΔS°, Spectroscopic equilibrium studies. |
Derivatization Strategies and Functional Group Transformations
Functionalization at the Aminomethylidene Nitrogen Centers
The two nitrogen atoms of the diaminomethylidene moiety are primary nucleophilic centers, readily reacting with a variety of electrophilic reagents. These reactions are fundamental for modifying the core structure and for initiating cyclization cascades.
One common functionalization strategy involves the reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction leads to the formation of a more complex enaminonitrile, which can then be used in subsequent cyclization reactions. For instance, the condensation of 2-(diaminomethylidene)propanedinitrile with DMF-DMA yields an intermediate that reacts with hydrazine (B178648) hydrate (B1144303) to produce N',4,6-triamino-2H-pyrazolo[3,4-b]pyridine-5-carboxamidine. mdpi.comnih.gov
The amino groups also participate in cycloaddition reactions. A notable example is the base-catalyzed cycloaddition with heterocyclic azides. This process involves the reaction of 3,3-diaminoacrylonitriles (the class of compounds to which this compound belongs) with azides, followed by a Cornforth-type rearrangement. beilstein-journals.org This methodology provides a route to complex N-heteroaryl-1,2,3-triazole-4-carboximidamides, demonstrating a powerful technique for linking different heterocyclic systems. beilstein-journals.org The reaction is tolerant of various substituents on both the diaminonitrile and the azide (B81097) components. beilstein-journals.org
Condensation reactions with activated carbonyl compounds are also a key transformation. For example, reaction with enaminones in the presence of a base like piperidine (B6355638) can initiate a sequence of addition and cyclization, leading to substituted pyridine (B92270) derivatives. mdpi.comnih.gov These transformations highlight the role of the amino groups as key nucleophiles in building more elaborate molecular architectures.
Chemical Modifications of the Propanedinitrile Dinitrile Groups
The two nitrile (cyano) groups are highly versatile functional handles that can be transformed into various other functionalities through several reaction types. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, while the triple bond can participate in cycloaddition reactions. libretexts.org
Key transformations of the dinitrile groups include:
Cyclization Reactions: The nitrile groups are excellent electrophiles for intramolecular cyclization reactions. In many syntheses utilizing this compound as a precursor, one or both nitrile groups are attacked by an internal nucleophile, which is often formed in a preceding reaction step, to form a new ring system. nih.gov This is a common final step in the formation of pyridine and pyrimidine (B1678525) heterocycles from this precursor. mdpi.com
Hydrolysis: Under acidic or basic conditions, nitrile groups can be hydrolyzed. This can proceed partially to form amides or fully to yield carboxylic acids. This transformation is a standard method for converting the cyano functionality into other important organic functional groups. researchgate.net
Reduction: The nitrile groups can be reduced to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this conversion. libretexts.orgresearchgate.net This reaction provides a pathway to diamine derivatives, which can serve as building blocks for other compounds.
1,3-Dipolar Cycloadditions: The C≡N triple bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reactions with ambiphilic reagents can lead to the formation of five-membered heterocyclic rings. mdpi.com Studies on related nitriles show that these cyclizations can sometimes be reversible, indicating potential applications in dynamic covalent chemistry. mdpi.com
These modifications allow for the conversion of the dinitrile moiety into a range of other functional groups, significantly expanding the synthetic utility of this compound derivatives.
Synthesis of Advanced Heterocyclic Compounds from this compound Precursors
This compound is a privileged building block for the diversity-oriented synthesis of a vast array of heterocyclic compounds. nih.gov Its multifunctional nature allows it to participate in cyclocondensation, cascade, and multicomponent reactions to form highly substituted pyridines, pyrimidines, and fused heterocyclic systems. nih.govmdpi.combu.edu.eg
Synthesis of Pyridine Derivatives: The reaction of this compound with enaminones or β-enaminonitriles is a well-established method for synthesizing highly functionalized pyridine derivatives. mdpi.comnih.gov The reaction typically proceeds in a solvent like ethanol (B145695) or dioxane, often catalyzed by a base such as piperidine. The process involves a Michael addition followed by intramolecular cyclization and elimination of ammonia (B1221849). mdpi.com
| Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |
| 1-Phenyl-3-(piperidin-1-yl)prop-2-en-1-one | Piperidine/Ethanol | 2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile | 80 | mdpi.com |
| 3-Oxo-3-phenylpropanenitrile | Piperidine/Ethanol | 6-Amino-2-dicyanomethylene-4-phenyl-2,3-dihydropyridine-3,5-dicarbonitrile | 82 | nih.gov |
| 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Acetic Acid/Ammonium (B1175870) Acetate | 2-(3-Cyano-6-(thiophen-2-yl)pyridin-2(1H)-ylidene)malononitrile | 88 | mdpi.com |
Synthesis of Fused Heterocyclic Systems: This precursor is also instrumental in synthesizing fused ring systems. For instance, its reaction with 2-phenyl-3-(piperidin-1-yl)acrylonitrile under reflux in dioxane yields 2-(4-amino-7-cyano-3,9-diphenyl-pyrido[1,2-a]pyrimidin-6-ylidene)-malononitrile, a complex fused heterocyclic system, in high yield. mdpi.comnih.gov This transformation demonstrates the capacity of the starting material to participate in intricate cascade reactions leading to significant molecular complexity in a single step.
| Reactant | Solvent | Product | Yield (%) | Reference |
| 2-Phenyl-3-(piperidin-1-yl)acrylonitrile | Dioxane | 2-(4-Amino-7-cyano-3,9-diphenylpyrido[1,2-a]pyrimidin-6-ylidene)malononitrile | 85 | nih.gov |
| Dimethylformamide dimethyl acetal, then Hydrazine hydrate | Dioxane | N',4,6-Triamino-2H-pyrazolo[3,4-b]pyridine-5-carboxamidine | - | mdpi.comnih.gov |
Structure-Reactivity Relationships in Functionalized this compound Derivatives
The reactivity of this compound and its derivatives is governed by the electronic interplay between its functional groups and the steric environment. The push-pull system, with electron donation from the amino groups and electron withdrawal by the nitrile groups through the C=C double bond, is a primary determinant of its chemical behavior.
Reaction Pathways and Isomerism: The specific reaction conditions and the nature of the reactants can lead to different, often isomeric, products. In the synthesis of fused pyrimidines, the initial cyclization product can sometimes undergo rearrangement to a more thermodynamically stable isomer. An analogous process is the Dimroth rearrangement, observed in related heterocyclic systems, where an N-alkylated imine can rearrange to the corresponding N-alkylated amine through a ring-opening and ring-closing sequence. clockss.org This highlights how subtle structural features can dictate the final product through competing reaction pathways.
Steric Hindrance: The steric bulk of substituents introduced onto the diaminomethylidene nitrogen centers can influence the regioselectivity and feasibility of subsequent reactions. Large substituents may sterically hinder the approach of reagents to the nearby nitrile groups or the central double bond, potentially favoring reactions at less encumbered sites or preventing certain cyclizations altogether.
Ambiphilic Reactivity: The interaction with certain reagents can lead to diverse cyclization pathways. For example, the reaction of nitriles with ambiphilic reagents can result in different heterocyclic products depending on which end of the ambiphilic species initiates the attack and the subsequent cyclization pathway. mdpi.com The substitution pattern on the this compound framework can influence this choice, thereby controlling the structure of the final product.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While comprehensive NMR data for the parent compound 2-(diaminomethylidene)propanedinitrile is not extensively detailed in the surveyed literature, analysis of closely related derivatives provides significant insight into the expected spectral characteristics. For instance, studies on N-alkylated analogs offer a basis for understanding the electronic environment of the core structure researchgate.net.
Multi-Dimensional NMR Techniques for Complex Structures
For molecules with complex or overlapping signals in one-dimensional (1D) spectra, multi-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These methods resolve correlations between different nuclei (e.g., ¹H and ¹³C), allowing for unambiguous assignment of resonances and confirmation of the molecular backbone nih.govnih.gov. Although specific 2D NMR studies focused solely on this compound were not identified in the current literature, the application of these techniques is standard practice for structural verification of its derivatives and other complex organic molecules nih.gov.
Solid-State NMR for Crystalline Forms and Amorphous Solids
Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, offering insights into molecular conformation, packing, and dynamics that are inaccessible in solution. It is particularly useful for characterizing crystalline polymorphs, amorphous solids, and insoluble materials. At present, dedicated solid-state NMR studies for this compound have not been reported in the available scientific literature.
X-ray Crystallography for Crystalline Architecture Analysis
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous molecular structure. A crystal structure for this compound is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the number 126722 nih.gov.
Detailed crystallographic studies have been published for closely related derivatives, such as 2-[(Dimethylamino)methylidene]propanedinitrile. In one such study, the propanedinitrile fragment was found to be nearly planar nih.gov. The analysis confirmed the expected bond lengths and angles, which correspond well with those observed in similar structures nih.gov.
Table 1: Selected Crystallographic Data for 2-[(Dimethylamino)methylidene]propanedinitrile
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9531 (8) |
| b (Å) | 7.7490 (7) |
| c (Å) | 11.2335 (11) |
| **β (°) ** | 108.973 (9) |
| **Volume (ų) ** | 654.49 (11) |
| Z | 4 |
Data sourced from Kant et al. (2013) nih.gov.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...N Hydrogen Bonds)
The packing of molecules within a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, which play a critical role in defining the final supramolecular architecture. In the crystal structure of 2-[(Dimethylamino)methylidene]propanedinitrile, weak C—H⋯N hydrogen bonds are instrumental in linking adjacent molecules nih.gov. These interactions create a three-dimensional network, demonstrating the importance of even weak hydrogen bonds in stabilizing the crystal lattice nih.govnih.govmdpi.com. The nitrogen atoms of the nitrile groups act as hydrogen bond acceptors, a common motif in the crystal engineering of cyano-containing compounds nih.gov.
Table 2: Hydrogen Bond Geometry in 2-[(Dimethylamino)methylidene]propanedinitrile
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| C2—H2⋯N8 | 0.93 | 2.51 | 3.399 (4) | 161 |
| C4—H4B⋯N9 | 0.96 | 2.62 | 3.569 (4) | 170 |
D = donor atom, A = acceptor atom. Data sourced from Kant et al. (2013) nih.gov.
Polymorphism and Solid-State Structural Variations
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties.
Studies on derivatives of malononitrile (B47326) have revealed the existence of polymorphism. For example, 2-(4-(diphenylamino)benzylidene) malononitrile has been shown to crystallize in two different forms—an orthorhombic (A-1) and a monoclinic (A-2) system—by controlling the crystallization conditions scilit.commdpi.com. These polymorphs exhibit different molecular packing arrangements and intermolecular interactions, with one form showing stronger hydrogen bonding and the other characterized by weaker π–π interactions scilit.commdpi.com. The A-2 form demonstrated mechanochromic behavior, transforming into the A-1 structure upon grinding, which highlights how different solid-state arrangements can lead to distinct physical properties scilit.commdpi.com. While polymorphism has not been explicitly documented for the parent this compound, these findings in related molecules suggest its potential to form multiple crystalline phases.
Advanced Mass Spectrometry for Precise Molecular Structure and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. Advanced methods such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) provide detailed insights into the elemental composition and fragmentation patterns of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is crucial for the unambiguous confirmation of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C4H4N4. HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass but different elemental compositions.
The theoretical exact mass of the neutral molecule is calculated to be 108.0436 Da. nih.gov In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]+. The high resolving power of the instrument allows for the experimental determination of the m/z value to several decimal places, which can then be compared to the theoretical value to confirm the elemental formula.
| Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed Ion (e.g., ESI+) | Theoretical m/z of Ion |
|---|---|---|---|---|
| Neutral Molecule | C4H4N4 | 108.043596 | [M+H]+ | 109.051371 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]+ at m/z 109 would be selected and subjected to collision-induced dissociation (CID).
Predicted Fragmentation Pathways:
Loss of Ammonia (B1221849) (NH3): A common fragmentation pathway for protonated amines is the elimination of ammonia. This would result in a product ion at m/z 92.
Loss of Hydrogen Cyanide (HCN): The nitrile groups can be eliminated as HCN, a stable neutral molecule. Loss of one HCN molecule would lead to an ion at m/z 82.
Loss of Cyanamide (H2NCN): A rearrangement could lead to the loss of cyanamide, resulting in an ion at m/z 67.
Cleavage of Amino Group: Homolytic or heterolytic cleavage could result in the loss of an amino radical (•NH2) or an aminyl anion, though the former is more common in positive-ion mode, leading to a fragment at m/z 93.
These predicted pathways help in confirming the connectivity of atoms within the molecule.
| Precursor Ion m/z | Proposed Neutral Loss | Product Ion m/z | Proposed Product Ion Formula |
|---|---|---|---|
| 109.05 | NH3 | 92.03 | [C4H2N3]+ |
| 109.05 | HCN | 82.04 | [C3H3N3]+ |
| 109.05 | •NH2 | 93.04 | [C4H3N3]+ |
| 109.05 | H2NCN | 67.04 | [C3H3N2]+ |
Vibrational Spectroscopy for Bond Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups present in a molecule.
Detailed Infrared Spectroscopic Studies
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound. For this compound, characteristic absorption bands are expected for its N-H, C≡N, C=C, and C-N bonds. Based on studies of highly similar compounds like aminomethylene propanedinitrile, the vibrational modes can be assigned with confidence. researchgate.net
N-H Stretching: The two amino groups will give rise to symmetric and asymmetric stretching vibrations. These typically appear as two distinct bands in the region of 3200-3500 cm-1.
C≡N Stretching: The nitrile groups are strong absorbers in the IR spectrum. A very sharp and intense band is expected in the 2200-2230 cm-1 region. The conjugation with the C=C double bond and amino groups may slightly lower this frequency compared to simple alkyl nitriles.
C=C Stretching: The central carbon-carbon double bond stretch will appear in the 1580-1650 cm-1 region. Its intensity is enhanced by the asymmetric substitution pattern.
N-H Bending: The scissoring motion of the -NH2 groups will produce a characteristic band around 1600-1650 cm-1, which may overlap with the C=C stretching band.
C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds are expected in the 1200-1350 cm-1 region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Expected Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | -NH2 | 3200 - 3500 | Medium |
| C≡N Stretch | -C≡N | 2200 - 2230 | Strong, Sharp |
| C=C Stretch | C=C(CN)2 | 1580 - 1650 | Medium-Strong |
| N-H Bend (Scissoring) | -NH2 | 1600 - 1650 | Medium |
| C-N Stretch | C-NH2 | 1200 - 1350 | Medium |
Raman Spectroscopic Investigations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum.
For this compound, the symmetric vibrations are expected to be particularly Raman active.
C≡N Stretching: The symmetric stretching of the two nitrile groups is expected to produce a very strong and sharp band in the Raman spectrum, located in the same 2200-2230 cm-1 region as the IR absorption. researchgate.net
C=C Stretching: The stretching of the central C=C bond, being part of the polarizable π-electron system, is also expected to be a strong Raman band around 1580-1650 cm-1. researchgate.net
Symmetric Skeleton Modes: Other symmetric stretching and bending modes of the molecular backbone will also be visible. In contrast to FTIR, the N-H stretching vibrations are typically weaker in Raman spectra.
Electronic Spectroscopy for Electronic Structure and Photophysical Properties (UV-Vis, Fluorescence)
Electronic spectroscopy techniques like UV-Visible absorption and fluorescence spectroscopy probe the electronic structure of a molecule by examining transitions between electronic energy levels. The structure of this compound, featuring electron-donating amino groups and electron-withdrawing nitrile groups conjugated through a C=C double bond, suggests it is a "push-pull" or donor-π-acceptor type system. Such systems often exhibit interesting photophysical properties. researchgate.net
The primary electronic transition expected is a π → π* transition within the conjugated system. Due to the presence of donor and acceptor groups, this transition will likely have significant intramolecular charge transfer (ICT) character, where electron density moves from the amino groups to the nitrile groups upon excitation.
The absorption maximum (λmax) is expected to be in the UV or visible region. The position of this maximum can be sensitive to the polarity of the solvent (solvatochromism), a hallmark of compounds with significant ICT character. researchgate.net
Given its donor-π-acceptor structure, this compound has the potential to be fluorescent. After absorption of a photon and promotion to an excited state, the molecule can relax to the ground state by emitting a photon. The efficiency of this process (fluorescence quantum yield) and the color of the emitted light depend on the competition between radiative (fluorescence) and non-radiative decay pathways. nih.gov The fluorescence emission is also likely to exhibit solvatochromism.
| Property | Spectroscopic Technique | Expected Observation | Underlying Electronic Process |
|---|---|---|---|
| Absorption Maximum (λmax) | UV-Vis Spectroscopy | Likely in the UV-A or visible range | π → π* transition with ICT character |
| Emission | Fluorescence Spectroscopy | Potential for fluorescence emission | Radiative decay from the lowest excited singlet state |
| Solvatochromism | UV-Vis & Fluorescence | Shift in λmax with solvent polarity | Change in dipole moment upon electronic transition |
Theoretical and Computational Chemistry of 2 Diaminomethylidene Propanedinitrile
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties. For 2-(diaminomethylidene)propanedinitrile, such calculations confirm a planar geometry, which maximizes electronic stabilization while minimizing steric hindrance.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the molecular geometry and electronic properties of various molecules. Functionals like Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) and the Perdew–Burke–Ernzerhof (PBEPBE) functional are commonly employed. The B3LYP functional, a hybrid method, often provides a balance of accuracy and computational cost, while PBEPBE is a non-empirical generalized gradient approximation (GGA) functional.
These studies typically begin with a geometry optimization of the molecule in its ground state. For this compound, DFT calculations would be performed to find the most stable arrangement of atoms by minimizing the energy. The results of these calculations, such as bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional structure of the molecule.
| Parameter | B3LYP/6-311++G(d,p) | PBEPBE/cc-pVTZ |
| Total Energy (Hartree) | -396.87 | -396.54 |
| Dipole Moment (Debye) | 7.85 | 7.92 |
| Point Group | C2v | C2v |
| Illustrative data based on typical DFT calculations for similar organic molecules. |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. This energy gap is instrumental in understanding intramolecular charge transfer within the molecule.
| Parameter | Value (eV) |
| EHOMO | -7.15 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 5.17 |
| Illustrative values calculated at the B3LYP/6-311++G(d,p) level of theory. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the local electrostatic potential: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue denotes electron-poor regions (positive potential) that are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would show a high negative potential (red) localized around the electronegative nitrogen atoms of the two nitrile (-C≡N) groups. These regions are the most likely sites for electrophilic interactions. Conversely, the areas around the hydrogen atoms of the amino (-NH2) groups would exhibit a positive potential (blue), identifying them as the primary sites for nucleophilic attack.
Conceptual DFT provides a framework for quantifying the reactivity of a chemical system through various descriptors.
Chemical Potential (μ): Measures the escaping tendency of an electron from a system. (μ = (EHOMO + ELUMO) / 2)
Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (ELUMO - EHOMO) / 2)
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. (S = 1 / η)
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. (ω = μ² / 2η)
| Global Descriptor | Formula | Illustrative Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.565 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.585 eV |
| Global Softness (S) | 1 / η | 0.387 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | 4.032 eV |
Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule. The condensed Fukui function indicates the reactivity of each specific atom:
fk+: For nucleophilic attack (measures reactivity upon adding an electron).
fk-: For electrophilic attack (measures reactivity upon removing an electron).
fk0: For radical attack.
Analysis of Fukui functions for this compound would likely show that the nitrogen atoms of the nitrile groups are the most favorable sites for electrophilic attack (highest fk-), while the central carbon atom of the propanedinitrile backbone may be susceptible to nucleophilic attack (highest fk+).
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of this compound in various environments, such as in a solvent.
An MD simulation involves setting up a system containing the molecule, often solvated in a box of water molecules, and then solving Newton's equations of motion for every atom in the system. This generates a trajectory that describes how the positions and velocities of the atoms change over time. Analysis of this trajectory can reveal stable and transient conformations, the flexibility of different parts of the molecule, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. For a relatively rigid molecule like this compound, simulations could explore subtle conformational changes and interactions with solvent molecules.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This path includes any stable intermediates and, most importantly, the high-energy transition states that connect them.
A transition state is a specific configuration along the reaction coordinate that represents the point of maximum energy—an energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state are critical as they determine the activation energy and, consequently, the rate of the reaction.
For this compound, computational modeling could be used to investigate various reactions, such as its synthesis, hydrolysis, or cycloaddition reactions. DFT calculations are commonly used to locate the geometries of reactants, products, and transition states. Advanced techniques can then confirm the nature of the transition state and map the entire reaction pathway, providing a comprehensive, step-by-step understanding of the chemical transformation at the molecular level.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and crystal packing of molecules. nih.govmdpi.com Computational methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) are instrumental in visualizing and quantifying these weak interactions. mdpi.com
Hirshfeld Surface Analysis
For this compound, the Hirshfeld surface would be generated to map different intermolecular contacts. The analysis would likely reveal the significance of hydrogen bonds, given the presence of amine (-NH₂) groups as hydrogen bond donors and nitrile (-C≡N) groups as acceptors. The key interactions expected to be identified are:
N-H···N interactions: These are expected to be the most significant interactions, forming a network of hydrogen bonds that stabilize the crystal structure. The dnorm surface would show distinct red regions indicating these strong, short contacts.
C···H and N···C interactions: These reflect the close packing of the molecules in the crystal lattice.
The contributions of different intermolecular contacts can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. An illustrative breakdown of the percentage contributions of the most significant intermolecular contacts for a hypothetical crystal structure of this compound is presented in the table below.
| Intermolecular Contact | Percentage Contribution |
| N-H···N | 35-45% |
| H···H | 20-30% |
| C···H/H···C | 10-15% |
| N···C/C···N | 5-10% |
| C···C | 3-7% |
| N···N | 1-3% |
This table is illustrative and represents expected contributions based on the molecular structure. Actual values depend on the specific crystal packing.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a method based on quantum mechanics that allows for the visualization of non-covalent interactions in real space. mdpi.com It identifies regions of low electron density and low reduced density gradient, which are characteristic of NCIs. The analysis generates 3D isosurfaces that are color-coded to indicate the strength and nature of the interaction:
Blue isosurfaces: Indicate strong attractive interactions, such as hydrogen bonds. For this compound, these would be expected between the amine hydrogens and the nitrile nitrogens.
Green isosurfaces: Represent weak van der Waals interactions, which would be prevalent throughout the molecule.
Red isosurfaces: Signify strong repulsive interactions, typically found within rings or sterically hindered regions.
A 2D plot of the RDG versus the sign of the second Hessian eigenvalue multiplied by the electron density provides further insight into the nature of these interactions. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. rsc.orgnih.govresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these predictions.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key vibrational modes would include:
N-H stretching: In the amine groups, expected in the range of 3300-3500 cm⁻¹.
C≡N stretching: In the nitrile groups, typically appearing around 2220-2260 cm⁻¹.
C=C stretching: Of the central double bond.
N-H bending: In the amine groups.
A comparison of the calculated and experimental IR and Raman spectra can aid in the assignment of vibrational bands to specific molecular motions. The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| -NH₂ | Symmetric Stretch | 3450 | 3435 |
| -NH₂ | Asymmetric Stretch | 3350 | 3340 |
| -C≡N | Stretch | 2245 | 2230 |
| C=C | Stretch | 1620 | 1610 |
| -NH₂ | Scissoring | 1580 | 1575 |
Frequencies are illustrative. Calculated values are typically scaled to improve agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the following signals would be of interest:
¹H NMR: A signal corresponding to the protons of the two equivalent amine groups.
¹³C NMR: Signals for the carbon atoms of the nitrile groups, the central C=C double bond, and the carbon atom bonded to the two amine groups.
Computational models can help in the precise assignment of these signals, especially in more complex molecules where experimental assignment might be ambiguous.
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, the presence of a conjugated system (N₂C=C(CN)₂) is expected to give rise to a π → π* transition, resulting in a strong absorption in the UV region. The calculated maximum absorption wavelength (λmax) can be compared with the experimentally measured value to assess the accuracy of the computational method.
The combination of these computational techniques provides a comprehensive theoretical understanding of the structure, bonding, and spectroscopic properties of this compound, complementing and aiding in the interpretation of experimental findings.
Applications in Advanced Materials Science and Chemical Technologies
Role in Organic Semiconductors and Electronic Materials
The intrinsic donor-acceptor (D-A) character of malononitrile (B47326) derivatives makes them prime candidates for use in organic semiconductors. In these molecules, one part of the structure donates electrons while another accepts them, facilitating charge transfer—a critical process for semiconductor functionality.
Derivatives of 2-(diaminomethylidene)propanedinitrile are integral to designing organic electronic materials. For example, compounds like 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM) incorporate the dicyano vinyl group as a potent electron acceptor, while a triphenylamine (B166846) group acts as the electron donor. This molecular design enables efficient intramolecular charge transfer (ICT), a key phenomenon for optoelectronic applications.
Recent research has focused on incorporating malononitrile-based acceptor groups into more complex molecular frameworks to fine-tune their electronic properties. Studies on indandione-based D-A materials, for instance, have shown that introducing malononitrile acceptors can significantly lower the optical band gap and enhance charge transfer, making them highly promising for organic electronics. Computational studies on designed molecules (DM1-DM4) incorporating these features predict superior photovoltaic parameters compared to reference materials, highlighting the importance of the malononitrile moiety.
| Compound | Optical Band Gap (Eg, eV) in Solvent | Electron Affinity (eV) | Excited State Lifetime (ns) | Predicted Power Conversion Efficiency (PCE, %) |
|---|---|---|---|---|
| Reference Molecule (R1) | ~2.24 | - | - | - |
| Designed Molecule (DM4) | 1.77 | 3.49 | 10.0 | ~18.5 |
Chromophores and Dyes (e.g., Solvatochromic Dyes)
A chromophore is the part of a molecule responsible for its color. The conjugated system of alternating double and single bonds in this compound and its derivatives allows them to absorb light in the visible spectrum, making them effective chromophores. mdpi.com These compounds are particularly noted for their use in creating solvatochromic dyes—dyes that change color in response to the polarity of the solvent. specialchem.comnih.gov
This color change, or solvatochromism, arises because a change in solvent polarity can stabilize the ground state and the excited state of the dye molecule to different extents. In "push-pull" systems, like many malononitrile derivatives, the intramolecular charge transfer from the donor to the acceptor group is enhanced in polar solvents. This leads to a bathochromic shift (a shift to longer wavelengths), resulting in a visible color change. nih.gov
Merocyanine dyes, a class of compounds that can be synthesized using malononitrile chemistry, are well-known for their pronounced solvatochromic behavior. nih.govresearchgate.net Similarly, pyrene-based push-pull dyes incorporating a malononitrile acceptor group exhibit positive solvatochromism, where the emission wavelength increases with solvent polarity. youtube.com
| Solvent | Polarity (ET(30) scale) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| Toluene | 33.9 | 435 | 547 |
| Chloroform | 39.1 | 448 | 590 |
| Acetone | 42.2 | 443 | 622 |
| Acetonitrile | 45.6 | 442 | 630 |
| DMSO | 45.1 | 449 | 639 |
Optoelectronic Device Components
The unique electronic and optical properties of this compound derivatives make them suitable for use as components in optoelectronic devices. Their function as organic semiconductors and fluorescent materials allows them to be incorporated into devices like Organic Light-Emitting Diodes (OLEDs). specialchem.com
In one study, a low molecular weight fluorescent material, 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), was synthesized and successfully used to fabricate an OLED through a solution-based process. mdpi.com Despite being a small molecule, HEMABM demonstrated a notable ability to form smooth films, a property crucial for device fabrication. Its performance was comparable to that of well-established polymer-based OLEDs. mdpi.com
The introduction of malononitrile groups is a key strategy for designing new materials for organic solar cells. As shown in the study of indandione-based materials, the malononitrile acceptor group can tune the material's properties to achieve high power conversion efficiencies, making these compounds excellent candidates for photovoltaic device applications. nih.gov
| Material | Device Type | Threshold Voltage (V) | Maximum Luminance (cd/m²) |
|---|---|---|---|
| HEMABM | Small Molecule OLED | ~1.0 | 1300 |
| MEH-PPV (Reference Polymer) | Polymer OLED | ~1.0 | 2600 |
Precursors for Advanced Monomers and Polymers
While this compound itself is a small molecule, its reactive nature makes it an important precursor for the synthesis of more complex monomers that are subsequently used to build advanced polymers. The presence of multiple reactive sites—two nitrile groups and two amino groups—allows for a wide range of chemical transformations.
Derivatives such as benzylidenemalononitrile (B1330407) are used to synthesize specialized polymers, including photo-crosslinkable main-chain liquid crystalline polymers. specialchem.com These materials are of interest for applications where light-induced changes in material properties are desired.
The core reactivity of the malononitrile framework is frequently exploited to build heterocyclic ring systems. These heterocycles can then be functionalized to act as monomers for condensation polymerization, leading to materials like polyamides or polyesters with tailored electronic or physical properties. youtube.comyoutube.com For instance, the diamine functionality could be reacted with a dicarboxylic acid to form a polyamide chain, incorporating the unique electronic characteristics of the original dicyanoethylene unit into the polymer backbone.
Development as Chemical Probes and Research Tools for General Chemical Reactivity
The high reactivity and versatility of this compound and related malononitrile derivatives make them powerful tools for research in organic synthesis. They serve as foundational building blocks for creating molecular diversity, allowing chemists to construct large libraries of complex compounds from simple starting materials.
Malononitrile and its dimer are well-established reagents in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. This approach is highly efficient for synthesizing complex heterocyclic structures such as pyridines, pyrazoles, and chromenes. nih.govnih.govnih.govmdpi.com The ability to rapidly generate these scaffolds makes malononitrile derivatives invaluable tools for medicinal chemistry and drug discovery, where large numbers of diverse molecules are needed for screening.
The compound's reactivity allows chemists to probe new synthetic pathways and reaction mechanisms. By reacting it with various electrophiles and nucleophiles, researchers can explore fundamental principles of chemical reactivity and develop novel methods for constructing intricate molecular architectures. beilstein-journals.orgumich.edu
Q & A
Q. What advanced techniques validate the compound’s role as a selective kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
